molecular formula C15H13N5O2 B2822172 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034266-37-8

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2822172
CAS No.: 2034266-37-8
M. Wt: 295.302
InChI Key: ZEIHWMPUQLZKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. Its structure, incorporating both a 1,2,3-triazole-linked azetidine and a 5-phenylisoxazole moiety, is of significant interest for probing novel biological targets. This compound is presented as a key intermediate for researchers investigating immune checkpoint inhibition, particularly targeting T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3). TIM-3 has emerged as a promising immune checkpoint molecule involved in immune tolerance and exhaustion, and its elevated expression correlates with impaired T-cell function and poor prognosis in various cancers, including non-small cell lung cancer (NSCLC) . The structural motifs within this compound are also highly relevant in neuroscience research. The isoxazole carboxamide group is a privileged structure in the development of inhibitors for phosphodiesterase 9 (PDE9), a target highly expressed in the brain and implicated in neurodegenerative diseases such as Alzheimer's . Consequently, this molecule serves as a versatile chemical tool for synthesizing more complex derivatives and for in vitro evaluation against these and other biologically relevant targets, facilitating the discovery of new therapeutic agents.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(19-9-12(10-19)20-7-6-16-18-20)13-8-14(22-17-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHWMPUQLZKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone typically involves a multi-step process. One common method includes the use of click chemistry to form the triazole ring. This involves the 1,3-dipolar cycloaddition of azides and alkynes, often catalyzed by copper(I) ions . The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-ketoesters .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to scale up the reactions efficiently .

Mechanism of Action

The mechanism by which (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. The triazole and isoxazole rings can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of azetidine-triazole and phenylisoxazole motifs. Below is a detailed comparison with related heterocyclic derivatives, focusing on structural features, synthetic routes, and biological activities.

Structural and Functional Group Analysis
Compound Core Structure Key Heterocycles Notable Substituents
Target Compound Azetidine-triazole + phenylisoxazole 1,2,3-triazole, isoxazole Phenyl (isoxazole), azetidine
1,3,4-Thiadiazole (9b) Thiadiazole + triazole 1,3,4-thiadiazole, 1,2,3-triazole Methyl, phenyl
Thiazole (12a) Thiazole + triazole Thiazole, 1,2,3-triazole Aryl, diazenyl
1,3,4-Oxadiazole Oxadiazole + triazole 1,3,4-oxadiazole, 1,2,4-triazole Benzylidene, semicarbazide

Key Observations :

  • Heterocycle Size and Rigidity : The target compound’s azetidine introduces a smaller, more rigid ring compared to five-membered thiadiazole/thiazole derivatives. This may influence conformational flexibility and binding to biological targets.
  • In contrast, thiadiazoles/thiazoles in compounds 9b and 12a enhance metabolic stability and electron delocalization .

Structure-Activity Relationship (SAR) Highlights :

  • Triazole Role : The 1,2,3-triazole moiety is common across active compounds, suggesting its critical role in binding via hydrogen bonds or dipole interactions.
  • Heterocycle Impact : Thiazole derivatives (e.g., 12a) exhibit broader efficacy than thiadiazoles, likely due to improved solubility and electronic effects .
  • Substituent Effects : Bulky aryl groups (e.g., phenyl in the target’s isoxazole) may enhance target affinity but could reduce bioavailability compared to smaller substituents in 9b and 12a.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a synthetic organic molecule that exhibits a complex structure comprising a triazole ring and an isoxazole moiety. This structural diversity suggests a potential for various biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O
Molecular Weight278.31 g/mol
CAS Number2034288-96-3

Mechanisms of Biological Activity

Research indicates that compounds containing triazole and isoxazole rings often exhibit significant pharmacological properties. The biological activities of such compounds are attributed to their ability to interact with various biological targets, which can include enzymes, receptors, and other proteins involved in disease processes.

Potential Pharmacological Effects

  • Anticancer Activity :
    • Triazole derivatives have been shown to possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. In silico studies suggest that this compound may interact favorably with protein targets involved in cancer progression, enhancing its therapeutic potential against tumors .
  • Anti-inflammatory Properties :
    • The presence of the triazole moiety has been linked to anti-inflammatory effects, potentially through the inhibition of pathways associated with inflammation . Compounds similar to this one have been reported to reduce inflammatory markers in vitro and in vivo.
  • Antimicrobial Activity :
    • Triazoles are known for their antimicrobial properties, particularly against fungal pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity . This compound's structural features may enhance its efficacy against various microbial strains.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds with triazole and isoxazole structures:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their biological activities. Results indicated that these compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 13.67 to 18.62 µM .
  • Isoxazole Derivatives : Research on isoxazole-containing compounds has shown promising results in terms of anti-inflammatory and analgesic effects. These findings suggest that the incorporation of isoxazole into the compound may contribute positively to its overall biological profile .

Interaction Studies

Computational methods such as molecular docking and dynamics simulations have been employed to predict the interaction of this compound with biological targets:

Target ProteinBinding Affinity (kcal/mol)Predicted Activity
Protein Kinase A-8.5Anticancer
Cyclooxygenase (COX)-7.2Anti-inflammatory
Ergosterol Synthase-9.0Antifungal

These studies suggest that the compound may exhibit strong binding affinities to critical proteins involved in cancer and inflammation pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone, and what key intermediates are involved?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Azetidine Functionalization : Introduce the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on 3-azidoazetidine .

Isoxazole Coupling : React the triazole-functionalized azetidine with 5-phenylisoxazole-3-carbonyl chloride under Schotten-Baumann conditions (e.g., dichloromethane, base catalysis) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

  • Key Intermediates : 3-Azidoazetidine, 5-phenylisoxazole-3-carbonyl chloride, and triazole-azetidine adduct .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of triazole (1,2,3-triazol-1-yl vs. 1,2,4-isomer) and azetidine ring conformation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer :

  • In vitro Screening : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization assays to evaluate binding affinity to targets like kinases or GPCRs .
  • Cytotoxicity Testing : MTT assay on HEK-293 or HepG2 cell lines to establish IC50 values .
  • Solubility Profiling : Determine logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can conflicting NMR and MS data be resolved during structural characterization?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Compare experimental HRMS isotopic distributions with theoretical simulations to rule out impurities .
  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for azetidine ring protons and triazole substituents .
  • X-ray Crystallography : If crystals are obtainable, single-crystal diffraction provides unambiguous confirmation of regiochemistry and stereochemistry .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., triazole regioisomer formation)?

  • Methodological Answer :

  • Catalyst Tuning : Use Cu(I) catalysts with stabilizing ligands (e.g., TBTA) to favor 1,4-triazole regioisomers .
  • Temperature Control : Maintain reactions at 60–80°C to suppress azide decomposition while promoting cycloaddition .
  • Byproduct Monitoring : Track side products via inline IR spectroscopy or LC-MS to adjust stoichiometry in real time .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vivo studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7.4), and basic (pH 10) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC to identify labile bonds (e.g., methanone linkage) .
  • Lyophilization Stability : Assess stability in lyophilized form under accelerated conditions (40°C/75% RH) over 4 weeks .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., molecular docking vs. molecular dynamics)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to screen against target protein PDB structures (e.g., COX-2 or EGFR kinase). Focus on triazole and isoxazole interactions with active-site residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes in aqueous environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.